molecular formula C10H13N3 B7549905 6-ethyl-N-methyl-1H-benzimidazol-2-amine

6-ethyl-N-methyl-1H-benzimidazol-2-amine

Cat. No.: B7549905
M. Wt: 175.23 g/mol
InChI Key: ALGBMOSYDBHEHM-UHFFFAOYSA-N
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Description

6-ethyl-N-methyl-1H-benzimidazol-2-amine is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and pharmacological research. Benzimidazole scaffolds are recognized for their diverse biological activities, serving as key pharmacophores in the development of novel therapeutic agents . Recent studies highlight benzimidazole derivatives as promising candidates for antiparasitic research, particularly against helminths like Trichinella spiralis . Some novel benzimidazole hybrids have demonstrated efficacy surpassing that of albendazole, a current standard treatment, making them valuable tools for investigating new anthelmintic solutions . A critical research direction involves designing derivatives that can cross the blood-brain barrier for studying potential treatments for neuroinfections, a challenge for existing benzimidazole drugs . The structural motif of this compound, which includes alkyl substitutions on the amine group, is often explored to optimize pharmacokinetic properties and binding affinity in drug discovery campaigns. Researchers utilize such compounds in structure-activity relationship (SAR) studies to elucidate the synergy between the benzimidazole core and various substituents, which can significantly influence biological potency and selectivity . Beyond parasitology, benzimidazole derivatives are extensively investigated for a wide spectrum of activities, including analgesic, anti-inflammatory, antioxidant, and cholinesterase inhibitory effects, positioning them as versatile scaffolds in central nervous system (CNS) and neurodegenerative disease research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-N-methyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-3-7-4-5-8-9(6-7)13-10(11-2)12-8/h4-6H,3H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGBMOSYDBHEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Ethyl N Methyl 1h Benzimidazol 2 Amine and Analogues

Design and Synthesis of Substituted 1H-Benzimidazol-2-amine Derivatives

The synthesis of substituted 1H-benzimidazol-2-amine derivatives is a cornerstone of medicinal chemistry, owing to the prevalence of this scaffold in biologically active compounds. The general approach involves the initial formation of the benzimidazole (B57391) ring, followed by or concurrent with the introduction of various substituents.

Multistep Synthetic Pathways for Benzimidazole Ring Formation

The classical and most direct route to the benzimidazole core involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon electrophile. For the target molecule, this would typically start with 4-ethyl-1,2-diaminobenzene. This precursor can then be cyclized using various reagents.

One of the most common methods is the Phillips condensation, which utilizes a reaction with a carboxylic acid or its derivative (such as an aldehyde, acid chloride, or orthoester) under acidic conditions and often at high temperatures. connectjournals.comnih.gov For instance, the condensation of an o-phenylenediamine with an aldehyde is a widely used and efficient method for creating 2-substituted benzimidazoles. rsc.orgnih.gov

A plausible multistep synthesis for a precursor to the target molecule could involve:

Nitration of ethylbenzene (B125841) to introduce a nitro group, followed by a second nitration to yield a dinitro compound.

Reduction of the dinitro derivative to the corresponding 4-ethyl-1,2-diaminobenzene.

Cyclization with cyanogen (B1215507) bromide (BrCN) or a similar reagent to introduce the 2-amino group and form 6-ethyl-1H-benzimidazol-2-amine.

The following table outlines a general synthetic approach:

StepReactantsReagents and ConditionsProduct
14-ethyl-1,2-diaminobenzene, Cyanogen bromideBasic conditions6-ethyl-1H-benzimidazol-2-amine
26-ethyl-1H-benzimidazol-2-amine, Methyl iodideBase (e.g., K2CO3), Solvent (e.g., DMF)6-ethyl-N-methyl-1H-benzimidazol-2-amine

Regioselective Functionalization Strategies at the Benzimidazole Nucleus

Achieving regioselectivity, particularly the placement of the ethyl group at the C6 position, is critical. When starting with pre-functionalized precursors like 4-ethyl-1,2-diaminobenzene, the regiochemistry is inherently controlled. However, if starting with an unsubstituted benzimidazole, direct functionalization of the benzene (B151609) ring is more challenging due to the potential for multiple isomers.

Strategies for regioselective functionalization often rely on directing groups or a sequential halogenation/cross-coupling approach. researchgate.net For example, a bromo group can be introduced at a specific position, which then serves as a handle for a subsequent palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, to introduce the ethyl group. researchgate.net The functionalization of the six-membered ring of fused heterocyclic systems like benzimidazole is an area of active research, with methods being developed to selectively target positions like C4, C6, and C7. mdpi.com

N-Alkylation and Amination Procedures for Introducing Ethyl and Methyl Moieties

The introduction of the N-methyl group is typically achieved through N-alkylation of the benzimidazole ring. This reaction is generally carried out by treating the N-H of the benzimidazole with a suitable base to form the benzimidazolate anion, followed by reaction with an alkylating agent like methyl iodide. researchgate.net Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). researchgate.net The choice of solvent and base can influence the regioselectivity of alkylation (N1 vs. N3). The development of eco-friendly N-alkylation methods, for instance using surfactants in aqueous media, has also been reported. lookchem.com

The 2-amino group can be introduced in several ways. A common method involves the cyclization of o-phenylenediamine with cyanogen bromide. Another approach is the reaction with thiourea (B124793) followed by desulfurization.

Advanced Catalytic Approaches in Benzimidazole Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and allow for milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium (Pd) and copper (Cu), are extensively used in the synthesis of benzimidazoles. rsc.orgresearchgate.net These catalysts are effective in forming the crucial C-N bonds required for the cyclization process. For example, copper-catalyzed intramolecular C-H activation of N-arylamidines is an efficient strategy for constructing the benzimidazole scaffold. rsc.org Similarly, iron-catalyzed methods have been developed for the synthesis of 1,2-disubstituted benzimidazoles from primary alcohols and aromatic diamines. researchgate.netnih.gov

These catalytic systems offer several advantages, including:

High yields and selectivity .

Milder reaction conditions compared to classical methods. acs.org

The ability to tolerate a wide range of functional groups .

The table below summarizes some transition metal-catalyzed reactions for benzimidazole synthesis:

Catalyst SystemReaction TypeReactantsReference
Cu(OAc)₂Intramolecular C-H activationN-arylamidines rsc.org
Iron Tricarbonyl ComplexDehydrogenative couplingPrimary alcohols, Aromatic diamines researchgate.net
Fe(III) porphyrinDomino C-N bond formationBenzo-1,2-quinone, Aldehydes, Ammonium acetate nih.gov
PdCl₂(PhCN)₂Intramolecular C-H activationN-arylamidines rsc.org

Organocatalysis and Biocatalysis in Heterocyclic Synthesis

In a move towards more sustainable and "green" chemistry, organocatalysis and biocatalysis have emerged as powerful tools for heterocyclic synthesis.

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. researchgate.net For benzimidazole synthesis, organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to effectively catalyze the condensation of o-phenylenediamines with aldehydes under mild conditions. researchgate.net Organocatalysts, such as L-prolinamide, have also been employed in the stereoselective synthesis of chiral benzimidazole derivatives. thieme-connect.comthieme-connect.com

Biocatalysis employs enzymes to carry out chemical transformations. thieme-connect.com This approach offers unparalleled selectivity and operates under mild, aqueous conditions. While the direct enzymatic synthesis of the target molecule is not yet reported, the principles of biocatalysis are being applied to the synthesis of various heterocyclic compounds. thieme-connect.comnih.gov For instance, enzymes like lipases have been shown to catalyze Mannich-type reactions to form C-N bonds, and imine reductases can be used for the asymmetric reduction of heterocyclic imines. nih.govacs.org The use of enzymes like cytochrome P450s for the selective C-H functionalization of organic molecules also holds promise for future applications in benzimidazole synthesis. rsc.org

The integration of biocatalysts into multi-enzyme cascades represents a frontier in synthetic chemistry, enabling the one-pot synthesis of complex chiral heterocycles from simple precursors. acs.org

Solvent-Free and Environmentally Conscious Synthetic Protocols

The development of synthetic routes that minimize or eliminate the use of hazardous solvents is a cornerstone of green chemistry. For the synthesis of this compound and its analogues, several environmentally conscious methods have been explored, primarily focusing on microwave-assisted synthesis and other solvent-free or water-based systems. These approaches not only reduce the environmental impact but also often lead to shorter reaction times and higher yields.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often accelerating reaction rates and enabling solvent-free conditions. jocpr.com The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives, which are structurally related to this compound, has been effectively achieved using microwave irradiation. diva-portal.org This method significantly reduces reaction times from hours to minutes when compared to conventional heating. diva-portal.orgnih.gov For instance, the condensation of benzene-1,2-diamine derivatives with various aldehydes to form 2,6-disubstituted 1H-benzimidazoles has been shown to proceed in 10-15 minutes under microwave irradiation, compared to 6-12 hours via conventional refluxing, with yields often improving by 6-22%. diva-portal.orgnih.gov

The subsequent N-alkylation of these benzimidazole cores to produce N,2,6-trisubstituted derivatives can also be performed under microwave assistance, again offering improved yields and shorter reaction times compared to traditional methods. diva-portal.org A study on the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives demonstrated that microwave-assisted methods provided moderate to excellent yields (40-99%), showcasing a significant improvement over conventional heating. nih.gov

Furthermore, solvent-free or catalyst-free conditions represent the ideal in green synthesis. The synthesis of 1,2-disubstituted benzimidazoles has been achieved under solvent-free conditions using microwave irradiation with a recyclable catalyst, erbium(III) triflate (Er(OTf)₃). nih.gov This method provides the desired products in very short reaction times (5-10 minutes) and with high selectivity and yields (up to 99%). nih.gov The catalyst can be easily separated and recycled by the addition of water, further enhancing the green credentials of the process. nih.gov

The following tables summarize the findings from various studies on the green synthesis of benzimidazole analogues.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Benzimidazole Analogues

Table 2: Overview of Environmentally Conscious Synthetic Protocols for Benzimidazole Analogues

Advanced Spectroscopic Characterization Techniques in Benzimidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the precise structure of organic molecules. For "6-ethyl-N-methyl-1H-benzimidazol-2-amine," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

High-Resolution 1H NMR Spectral Analysis and Proton Chemical Shifts

The 1H NMR spectrum of "this compound" is expected to show distinct signals for each unique proton environment. The N-methylation prevents the tautomerism often seen in 1H-benzimidazoles, resulting in a more defined spectrum. beilstein-journals.orgnih.gov

The aromatic region would feature signals for the three protons on the benzene (B151609) ring (H-4, H-5, and H-7). The H-7 proton is anticipated to be a singlet or a narrow doublet, while the H-4 and H-5 protons would likely appear as doublets due to ortho-coupling. The ethyl group at the C-6 position will exhibit a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a characteristic ethyl group splitting pattern.

The N-methyl group (-N-CH3) protons would appear as a sharp singlet, typically in the range of 3.6-3.8 ppm. rsc.org The amine protons (-NH2) at the C-2 position would also produce a singlet, though its chemical shift can be variable and influenced by solvent and concentration.

Table 1: Predicted 1H NMR Chemical Shifts for this compound Predicted data based on analysis of related benzimidazole (B57391) compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-4~7.3 - 7.5d
H-5~7.0 - 7.2d
H-7~7.5 - 7.7s
-NH2 (on C2)Variable (e.g., ~4.5 - 5.5)s (broad)
-N-CH3~3.7s
-CH2- (ethyl)~2.7q
-CH3 (ethyl)~1.3t

13C NMR Investigations of the Carbon Framework and Chemical Shift Assignments

The 13C NMR spectrum provides a count of the unique carbon atoms in the molecule. For "this compound," eleven distinct signals are expected. The C-2 carbon, bonded to three nitrogen atoms, is highly deshielded and appears significantly downfield. mdpi.com The quaternary carbons of the benzimidazole ring (C-3a and C-7a) also have characteristic chemical shifts. nih.gov The carbons of the ethyl and N-methyl groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted 13C NMR Chemical Shift Assignments for this compound Predicted data based on analysis of related benzimidazole compounds. rsc.orgmdpi.comrsc.org

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158 - 162
C-3a~135 - 138
C-4~115 - 118
C-5~120 - 123
C-6~130 - 134
C-7~110 - 113
C-7a~142 - 145
-N-CH3~30 - 32
-CH2- (ethyl)~22 - 25
-CH3 (ethyl)~14 - 16

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the 1H and 13C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and between the adjacent aromatic protons (H-4 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its attached carbon atom, for instance, confirming the assignments of the -N-CH3, ethyl group carbons, and the aromatic C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons. For example, the N-methyl protons would show a correlation to the C-2 and C-7a carbons. The H-7 proton would show correlations to C-5 and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key expected correlation would be between the N-methyl protons and the H-7 proton, confirming the position of the methyl group at N-1. nih.gov

Solid-State NMR Applications in Polymorph and Crystal Structure Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. For benzimidazole derivatives, ssNMR is particularly useful for investigating polymorphism, which is the ability of a compound to exist in multiple crystalline forms. beilstein-journals.org Different polymorphs can have distinct physical properties.

In the solid state, the tautomerism observed in some benzimidazoles in solution is often suppressed, leading to the observation of distinct signals for otherwise equivalent carbons (e.g., C-4/C-7, C-5/C-6). nih.gov Although "this compound" does not exhibit tautomerism, ssNMR could still be employed to analyze its crystal packing and identify any potential polymorphic forms. The chemical shifts in the solid-state 13C CPMAS (Cross-Polarization Magic-Angle Spinning) NMR spectrum would provide detailed information about the local environment of each carbon atom in the crystal lattice.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

Identification of Characteristic Functional Group Vibrational Modes

The FTIR and Raman spectra of "this compound" would display characteristic absorption bands corresponding to its various functional groups.

N-H Vibrations: The primary amine (-NH2) group at C-2 would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm-1 region. N-H bending vibrations would be expected around 1600-1650 cm-1.

C-H Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm-1, while aliphatic C-H stretching from the ethyl and N-methyl groups would be observed just below 3000 cm-1.

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system are typically found in the 1400-1620 cm-1 range. researchgate.net

C-N Vibrations: The C-N stretching vibrations for the amine and imidazole (B134444) ring would be present in the 1250-1350 cm-1 region.

The combination of these techniques provides a detailed and robust characterization of the molecular structure of "this compound".

Table 3: Predicted Characteristic FTIR and Raman Vibrational Frequencies Predicted data based on analysis of related benzimidazole compounds. researchgate.netnih.gov

Functional GroupVibrational ModePredicted Frequency Range (cm-1)
-NH2Asymmetric & Symmetric Stretch3300 - 3500
-NH2Bending (Scissoring)1600 - 1650
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
C=N / C=CRing Stretching1400 - 1620
C-NStretching1250 - 1350

Conformational Analysis through Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for probing the conformational landscape of molecules. For this compound, these methods can identify the characteristic vibrational modes associated with its functional groups and skeletal framework.

Theoretical calculations, such as those performed using Density Functional Theory (DFT) methods like B3LYP with a 6-31G(d) basis set, can provide valuable insights into the expected vibrational frequencies for different conformers. researchgate.net By comparing the calculated spectra with experimental data, the most stable conformation of the molecule in its ground state can be determined.

Key vibrational modes for this compound would include:

N-H stretching: The amine and imidazole N-H groups will exhibit characteristic stretching vibrations, typically in the range of 3200-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretching modes will appear around 2800-3100 cm⁻¹.

C=N stretching: The imine-like bond within the benzimidazole ring will have a characteristic stretching frequency.

C-C stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

CH₂ and CH₃ bending: The ethyl and methyl groups will show characteristic bending (scissoring, wagging, twisting) vibrations.

The following table outlines the expected vibrational frequencies for key functional groups, based on studies of similar benzimidazole structures like 2-ethyl-1H-benzo[d]imidazole. researchgate.net

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
N-H Stretch (imidazole)3400 - 3450Imidazole N-H
N-H Stretch (amine)3300 - 3350Amine N-H
Aromatic C-H Stretch3000 - 3100Benzene ring C-H
Aliphatic C-H Stretch2850 - 2980Ethyl and Methyl C-H
C=N Stretch1610 - 1640Imidazole C=N
Aromatic C=C Stretch1450 - 1600Benzene ring C=C
CH₂ Bending (Scissoring)1440 - 1470Ethyl CH₂
CH₃ Bending (Asymmetric)1430 - 1470Methyl CH₃
CH₃ Bending (Symmetric)1370 - 1390Methyl CH₃
C-N Stretch1250 - 1350Amine and Imidazole C-N

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃N₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The expected exact mass can be calculated and compared with the experimental value.

Fragmentation Pathway Analysis

Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used in mass spectrometry. The resulting mass spectra reveal characteristic fragmentation patterns that provide structural information. The fragmentation of this compound would likely proceed through several key pathways, based on the fragmentation of similar structures like ketamine analogues and other N-alkylated compounds. nih.govwvu.edu

A plausible fragmentation pathway for this compound under EI-MS would involve:

α-cleavage: The initial fragmentation would likely involve the cleavage of the C-C bond alpha to the amine nitrogen, leading to the loss of a methyl radical (•CH₃) or an ethyl group from the benzene ring.

Formation of an iminium ion: A common fragmentation pathway for amines is the formation of a stable iminium ion.

Ring fragmentation: The benzimidazole ring itself can undergo fragmentation, although it is a relatively stable aromatic system.

The following table details potential major fragments and their corresponding mass-to-charge ratios (m/z).

Proposed Fragment Ion m/z (Nominal Mass) Proposed Neutral Loss
[M]⁺ (Molecular Ion)175-
[M - CH₃]⁺160Methyl radical
[M - C₂H₅]⁺146Ethyl radical
[C₈H₈N₂]⁺ (Benzimidazol-2-amine core after loss of ethyl)146Ethyl radical
[C₉H₁₀N]⁺ (Iminium ion from cleavage)132H₂N-CH₃ radical

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and π-π Transitions*

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole core of this compound contains a conjugated π-system, which gives rise to characteristic absorption bands in the UV region. The primary electronic transitions observed are typically π-π* transitions. researchgate.net

The position and intensity of these absorption bands can be influenced by the substituents on the benzimidazole ring and the solvent used for the analysis. The ethyl group at the 6-position and the N-methyl-amino group at the 2-position will act as auxochromes, potentially causing a bathochromic (red) shift in the absorption maxima compared to the parent benzimidazole.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to simulate the UV-Vis spectrum and assign the observed electronic transitions. researchgate.net

Electronic Transition Expected Wavelength Range (nm) Description
π → π240 - 250Transition within the benzene part of the ring.
π → π270 - 290Transition involving the entire benzimidazole system.
n → π> 300 (often weak)Transition from non-bonding electrons on nitrogen to the π orbital.

X-ray Diffraction Studies for Definitive Single-Crystal and Powder Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsional angles, confirming its connectivity and conformation in the solid state. nih.govnih.gov This technique can also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov

In the absence of suitable single crystals, powder X-ray diffraction (PXRD) can be used to analyze the bulk crystalline material. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to gain insights into the unit cell parameters. researchgate.net

A hypothetical crystal structure determination for this compound would yield a data table similar to the following, based on typical data for benzimidazole derivatives. nih.govresearchgate.net

Crystallographic Parameter Hypothetical Value Description
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell.
a (Å)~11Unit cell dimension along the a-axis.
b (Å)~13Unit cell dimension along the b-axis.
c (Å)~13Unit cell dimension along the c-axis.
β (°)~106Angle of the unit cell.
Volume (ų)~1800The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated) (g/cm³)~1.2The calculated density of the crystal.
Hydrogen BondingN-H···NPotential intermolecular hydrogen bonds. nih.gov

Computational Chemistry and Theoretical Studies on 6 Ethyl N Methyl 1h Benzimidazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to various benzimidazole (B57391) derivatives to understand their molecular structure, reactivity, and spectroscopic properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 6-ethyl-N-methyl-1H-benzimidazol-2-amine, this would involve calculating the potential energy surface to find the conformer with the minimum energy. Conformational analysis is crucial for understanding the molecule's shape and how it might interact with other molecules.

In the gas phase, the molecule is treated as an isolated entity. However, in solution, the surrounding solvent molecules can influence its geometry. Therefore, computational models often incorporate solvent effects to provide a more realistic representation of the molecule's conformation in a liquid environment. Studies on similar imidazole (B134444) derivatives have performed potential energy scans for various rotatable bonds to identify the lowest energy conformer. nih.gov For this compound, the key dihedral angles to consider would be around the ethyl and methyl groups attached to the benzimidazole core.

Table 1: Expected Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Significance
C(5)-C(6)-C(ethyl)-C(methyl)Rotation of the ethyl groupInfluences steric interactions with the benzimidazole ring.
C(2)-N(amine)-C(methyl)-HRotation of the N-methyl groupAffects the orientation of the methyl group relative to the imidazole ring.

The optimized molecular structure would provide precise bond lengths and angles. For instance, in related benzimidazole compounds, the bond lengths within the benzimidazole ring system have been calculated and compared with experimental data. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.govresearchgate.net

DFT calculations are routinely used to determine the energies of these orbitals. For benzimidazole derivatives, the HOMO-LUMO energy gap has been shown to be a key indicator of chemical reactivity. irjweb.comirjweb.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Benzimidazole Derivative

ParameterEnergy (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871
Data is for N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine and is illustrative. irjweb.com

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, one can assign the various vibrational modes of the molecule to the peaks observed in experimental spectra. DFT calculations, often using the B3LYP functional, have been shown to provide good agreement with experimental vibrational frequencies for benzimidazole derivatives. researchgate.netresearchgate.net

For this compound, the calculated vibrational spectrum would show characteristic peaks for the stretching and bending modes of the N-H, C-H (aromatic and aliphatic), C=N, and C=C bonds. For example, in studies of 2-ethyl-1H-benzo[d]imidazole, the calculated frequencies were found to be in good agreement with the observed results. researchgate.net This type of analysis is invaluable for confirming the molecular structure and understanding its dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.netcyberleninka.ru These theoretical predictions are then compared with experimental NMR data to validate the proposed structure.

The accuracy of the predicted chemical shifts can depend on the chosen DFT functional and basis set. nih.gov For benzimidazole and its derivatives, the GIAO method has been successfully used to calculate absolute shieldings, which show good consistency with measured ¹H and ¹³C NMR chemical shifts. researchgate.net This approach would be directly applicable to this compound to aid in the assignment of its NMR spectra.

From the HOMO and LUMO energies, several global reactivity parameters can be derived. These descriptors provide a quantitative measure of a molecule's reactivity. Key parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. irjweb.com A higher value indicates greater stability. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is the negative of the chemical potential.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as μ² / (2η). irjweb.com

These parameters are valuable for comparing the reactivity of different molecules and for predicting how a molecule will behave in a chemical reaction. For instance, a study on a triazine derivative of benzimidazole reported a chemical hardness of 2.2435 eV. irjweb.com

Table 3: Illustrative Global Reactivity Parameters for a Benzimidazole Derivative

ParameterValue (eV)
Chemical Hardness (η)2.2435
Electronegativity (χ)4.05315
Electrophilicity Index (ω)3.6558
Data is for N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine and is illustrative. irjweb.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. acs.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. nih.gov This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer within the molecule. dntb.gov.ua

For this compound, NBO analysis could reveal the delocalization of electron density from the lone pairs of the nitrogen atoms into the antibonding orbitals of the benzimidazole ring. This would provide insights into the molecule's electronic stability and the nature of its chemical bonds. NBO analysis has been employed in studies of other benzimidazole derivatives to elucidate electron transfer within the compound. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can reveal crucial information about its conformational flexibility, interactions with solvents, and potential binding mechanisms with biological targets.

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their dynamic behavior. Studies on various substituted benzimidazoles have successfully used MD simulations to understand inhibitor binding mechanisms, revealing the importance of specific functional groups in stabilizing interactions within the active sites of enzymes. irb.hrnih.gov For this compound, MD simulations could elucidate how the ethyl and N-methyl groups influence the molecule's orientation and interaction with surrounding water molecules, affecting its solubility and bioavailability. Furthermore, MD simulations are instrumental in exploring the stability of a compound when bound to a protein target, a critical step in drug design. tandfonline.comnih.gov

Quantum Chemical Methods for Advanced Electronic Properties and Nonlinear Optics (NLO)

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for investigating the electronic structure and properties of molecules like this compound. dergipark.org.trnih.gov These calculations provide insights into molecular stability, reactivity, and optical properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.trelectrochemsci.org A smaller energy gap suggests that the molecule is more easily polarizable and more reactive. For benzimidazole derivatives, substituents on the ring system can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. electrochemsci.org

Furthermore, DFT is used to predict Nonlinear Optical (NLO) properties. NLO materials have applications in telecommunications, optical computing, and data storage. Benzimidazole derivatives have been studied for their NLO potential due to their conjugated π-electron systems. rsc.org Calculations of properties like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can quantify a molecule's NLO response. researchgate.net The presence of electron-donating groups (like the amino and ethyl groups) and the aromatic benzimidazole core in this compound suggests it may possess interesting NLO properties worthy of theoretical investigation. rsc.org

Table 1: Representative Quantum Chemical Properties for Benzimidazole Derivatives Note: These are example values based on published data for similar compounds and are for illustrative purposes. Specific values for this compound would require dedicated calculation.

PropertyDescriptionTypical Predicted Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO4.0 to 5.0 eV
Dipole Moment (μ) Measure of molecular polarity2.0 to 5.0 Debye
Hyperpolarizability (β0) Measure of second-order NLO response10 to 100 x 10-30 esu

In silico Prediction of Pharmacokinetic Properties (ADME)

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction offers a rapid and cost-effective way to screen compounds like this compound. rsc.org

Computational models predict how a molecule is absorbed into the bloodstream (e.g., from the gastrointestinal tract) and distributed throughout the body. These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (log P), aqueous solubility, and polar surface area (PSA). japtronline.comresearchgate.net Many ADME prediction tools use established rules, like Lipinski's Rule of Five, to assess "drug-likeness". nih.gov For this compound, its structural features would be analyzed by these models to predict its potential for oral bioavailability and its ability to cross biological barriers like the blood-brain barrier. mdpi.com

Metabolism is the process by which the body chemically modifies compounds, which can activate or inactivate them. Computational tools can predict the likely sites on a molecule that are susceptible to metabolic enzymes, primarily the Cytochrome P450 (CYP) family. For this compound, these models would identify potential metabolic "hotspots," such as the ethyl group (hydroxylation) or the aromatic rings. Understanding these pathways is crucial for predicting the compound's half-life and potential for drug-drug interactions. japtronline.com

Computational algorithms can also estimate the primary routes of excretion for a compound and its metabolites, such as through the kidneys (urine) or liver (bile). These predictions are often linked to the molecule's solubility and other physicochemical properties.

Table 2: Predicted ADME Profile for a Representative Benzimidazole Derivative Note: This table illustrates the type of data generated from in silico ADME prediction tools. Values are hypothetical for this compound.

ADME ParameterPredicted Property/ValueImplication
GI Absorption HighGood potential for oral absorption.
BBB Permeant NoUnlikely to cross the blood-brain barrier.
CYP2D6 Inhibitor YesPotential for interaction with other drugs metabolized by this enzyme.
Lipinski's Rule of Five 0 ViolationsGood "drug-like" physicochemical properties.
Aqueous Solubility (log S) Moderately SolubleAcceptable solubility for biological activity.

Mechanistic Investigations and Biological Target Identification of Benzimidazole Amines

Enzyme Inhibition Studies and Mechanistic Elucidation

Topoisomerase I Inhibition and DNA Relaxation AssaysThere are no published DNA relaxation assays or mechanistic studies investigating the effect of 6-ethyl-N-methyl-1H-benzimidazol-2-amine on Topoisomerase I. It is unknown whether this compound can intercalate with DNA or interact with the enzyme-DNA complex to inhibit its function.

Due to the absence of specific research findings for this compound, data tables and detailed discussions for the requested sections cannot be provided.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the mechanistic investigations and biological target identification of the chemical compound This compound .

Therefore, it is not possible to provide the requested article with detailed, informative, and scientifically accurate content for the specified sections and subsections. The instructions to focus solely on "this compound" and to strictly adhere to the provided outline cannot be fulfilled due to the absence of research data on this particular compound in the public domain.

Extensive searches were conducted to find data related to the following areas for this compound:

Molecular Interactions with Cellular Components and Processes

Investigation of Cellular Transport and Efflux Mechanisms

These searches did not yield any results specific to this compound. While there is a body of research on the broader class of benzimidazole (B57391) derivatives, the strict constraints of the request prohibit the inclusion of such generalized information.

Medicinal Chemistry Strategies for Lead Optimization of Benzimidazole Scaffolds

Application of Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

The journey of optimizing a lead compound like 6-ethyl-N-methyl-1H-benzimidazol-2-amine often begins with understanding its interaction with the biological target. Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two cornerstone computational strategies that guide this process. scielo.br

SBDD relies on the known three-dimensional structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. This allows medicinal chemists to visualize the binding site and design ligands that fit snugly and form favorable interactions. For instance, in the development of kinase inhibitors, SBDD can reveal key hydrogen bond donors and acceptors, as well as hydrophobic pockets within the ATP-binding site. mdpi.com By docking this compound into a hypothetical kinase active site, chemists could predict how the N-methyl group and the 6-ethyl substituent might be oriented. This information would then guide modifications to either enhance existing interactions or engage with new ones.

In the absence of a target's 3D structure, LBDD becomes invaluable. This approach utilizes the knowledge of a set of molecules known to be active. By comparing the structural and electronic features of these active compounds, a pharmacophore model can be generated. This model defines the essential features required for biological activity. For a series of 2-aminobenzimidazole (B67599) analogs, a pharmacophore model might include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the imidazole (B134444) nitrogen), and a hydrophobic region (the benzene (B151609) ring). chemrevlett.com The 6-ethyl group on our lead compound would contribute to the hydrophobic character, and its importance could be assessed by comparing the activity of analogs with different substituents at this position.

Rational Design for Enhanced Selectivity and Potency through Targeted Modifications

Rational drug design aims to systematically modify a lead compound to improve its potency against the desired target and its selectivity over other related targets, thereby reducing the potential for off-target side effects. For this compound, targeted modifications would focus on the substituents at the N1, C2-amino, and C6 positions.

In the context of kinase inhibitors, achieving selectivity is paramount. For example, in the development of p38α MAP kinase inhibitors, a 2-aminobenzimidazole series was optimized for potency and selectivity. nih.gov The structure-activity relationship (SAR) studies revealed that specific substitutions on the benzimidazole (B57391) core were crucial. While direct data for our lead is unavailable, we can infer from similar compounds. For instance, the introduction of a bulky group at a specific vector on the scaffold could clash with the binding site of an off-target kinase, thus enhancing selectivity.

The potency of a compound is directly related to its binding affinity for the target. Targeted modifications can enhance this affinity by introducing groups that form stronger or additional interactions. For this compound, replacing the N-methyl group with a longer alkyl chain or a functionalized group could lead to new interactions within the binding pocket. Similarly, the ethyl group at the 6-position could be explored for its contribution to potency.

Table 1: Illustrative SAR Data for 2-Aminobenzimidazole Analogs Targeting a Hypothetical Kinase

CompoundR1R2R6IC₅₀ (nM)
AHHH500
BHHEthyl250
CMethylHEthyl150
DMethylPropylEthyl50
EMethylHChloro200

This table is for illustrative purposes and based on general principles observed in kinase inhibitor research.

Scaffold Hopping and Bioisosteric Replacement Strategies for Novelty and Improved Properties

Scaffold hopping and bioisosteric replacement are powerful strategies to generate novel chemical entities with improved drug-like properties while retaining the desired biological activity. nih.gov

Scaffold hopping involves replacing the central core of a molecule, in this case, the benzimidazole ring, with a different, but functionally equivalent, scaffold. nih.gov This can lead to compounds with completely new intellectual property and potentially better pharmacokinetic profiles. For example, a 2-aminobenzimidazole could be "hopped" to a 2-aminoimidazole or an indazole, which can present a similar arrangement of key interacting groups to the target. researchgate.net

Bioisosteric replacement is a more subtle modification where one functional group is replaced by another with similar physicochemical properties. researchgate.netnih.gov This is often used to address liabilities such as metabolic instability or toxicity. For our lead compound, this compound, several bioisosteric replacements could be considered. For example, the ethyl group at the C6 position could be replaced with a cyclopropyl (B3062369) group to improve metabolic stability while maintaining a similar size. The N-methyl group could be replaced with other small alkyl groups or even a fluorine atom to modulate its electronic properties and metabolic fate. youtube.com In a series of Aurora kinase inhibitors, a 2-aminobenzimidazole core was used as a bioisostere for a biaryl urea (B33335) moiety, resulting in compounds with improved aqueous solubility. nih.gov

Table 2: Potential Bioisosteric Replacements for this compound

Original GroupBioisosteric ReplacementPotential Advantage
-CH₂CH₃ (Ethyl)-cyclopropyl, -CF₃, -ClImproved metabolic stability, altered electronics
-NHCH₃ (N-methylamino)-OCH₃, -CH₂NH₂Altered H-bonding, improved solubility
Benzene ringPyridine, ThiopheneModulated solubility and metabolism

Optimization of Metabolic Stability and Pharmacokinetic Profiles

A promising lead compound must not only be potent and selective but also possess favorable pharmacokinetic (PK) properties, including good metabolic stability, oral bioavailability, and an appropriate half-life. ibmc.msk.runih.gov Benzimidazole derivatives are often subject to first-pass metabolism in the liver. ibmc.msk.ru

The N-alkylation and the substituents on the benzimidazole ring significantly influence its metabolic stability. For instance, N-benzyl benzimidazoles have been shown to undergo metabolism at various positions. nih.gov The ethyl group at the C6 position and the N-methyl group of this compound are potential sites of metabolic oxidation by cytochrome P450 enzymes. Strategies to improve metabolic stability include:

Introducing electron-withdrawing groups: Replacing the ethyl group with a trifluoromethyl group can block metabolic oxidation at that position.

Deuteration: Replacing hydrogens on the ethyl or methyl groups with deuterium (B1214612) can strengthen the C-H bond, making it less susceptible to enzymatic cleavage.

Steric hindrance: Introducing a bulky group near a metabolically labile site can prevent the enzyme from accessing it.

Strategies for Modulating Biophysical Properties Relevant to Drugability

For this compound, the ethyl and methyl groups contribute to its lipophilicity. While some degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolism.

Strategies to modulate these properties include:

Introducing polar groups: The addition of a hydroxyl or an amino group to the ethyl substituent could increase aqueous solubility.

Modulating pKa: The basicity of the 2-amino group and the imidazole nitrogens can be fine-tuned through electronic modifications on the benzimidazole ring. This can affect the compound's charge state at physiological pH, which in turn influences its solubility and permeability.

Controlling molecular weight and shape: Keeping the molecular weight within a certain range (e.g., <500 Da) and maintaining a degree of molecular flexibility are general guidelines for good oral bioavailability (Lipinski's Rule of Five).

By systematically applying these medicinal chemistry strategies, a hypothetical lead compound like this compound can be optimized into a clinical candidate with a desirable balance of potency, selectivity, and drug-like properties.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 6-ethyl-N-methyl-1H-benzimidazol-2-amine, and how can purity be optimized?

  • Methodology : A common approach involves alkylation of benzimidazol-2-amine derivatives. For example, reacting 6-ethyl-1H-benzimidazol-2-amine with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base under reflux (60–80°C) for 6–8 hours . Purification via recrystallization from ethanol (80%) yields high-purity product. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Identify characteristic signals (e.g., N–CH3 at δ ~3.2 ppm, ethyl group protons at δ ~1.3–1.5 ppm) .
  • IR Spectroscopy : Confirm N–H stretches (3200–3400 cm⁻¹) and aromatic C=C bonds (1600 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 205.1) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) via gravimetric analysis.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH (2–12) to identify hydrolysis-sensitive conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate frontier molecular orbitals (HOMO/LUMO), ionization potentials, and electron affinity. Basis sets like 6-31G(d,p) provide accurate geometries and vibrational frequencies . Compare computed NMR/IR spectra with experimental data to validate models .

Q. What strategies resolve challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodology :

  • Crystallization : Use slow evaporation from ethanol/dichloromethane (1:1) at 4°C.
  • Refinement : Employ SHELXL for structure solution, focusing on hydrogen bonding (N–H⋯N) and π-π stacking interactions. Analyze graph-set motifs (e.g., R₂²(8) rings) to interpret packing .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., ethyl → propyl, methyl → trifluoromethyl) using protocols from benzothiazole derivatives .
  • Bioactivity Testing : Evaluate antimicrobial/anticancer activity via MIC assays (against S. aureus, E. coli) and MTT cytotoxicity screening (HeLa cells) .

Q. What experimental and computational approaches elucidate hydrogen-bonding interactions in solid-state structures?

  • Methodology :

  • Experimental : Analyze X-ray data for intermolecular N–H⋯N/S bonds (distance: 2.8–3.0 Å) and C–H⋯π contacts .
  • Computational : Use CrystalExplorer to map Hirshfeld surfaces and quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.